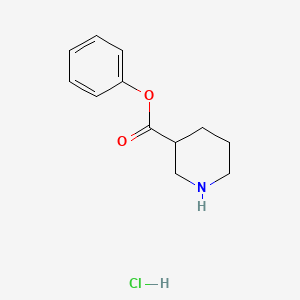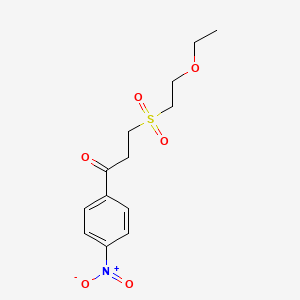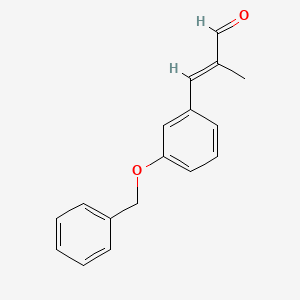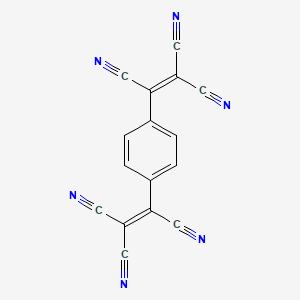![molecular formula C21H30Cl3N6P B14284916 1,1',1''-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride CAS No. 139111-72-1](/img/structure/B14284916.png)
1,1',1''-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’'-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride is a compound that belongs to the class of pyridinium salts It is known for its unique structure, which includes three pyridinium rings attached to a central phosphorus atom
Méthodes De Préparation
The synthesis of 1,1’,1’'-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride typically involves the reaction of 4-(dimethylamino)pyridine with phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,1’,1’'-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’,1’'-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including esterifications and transesterifications.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: It is employed in the production of advanced materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
The mechanism of action of 1,1’,1’'-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride involves its ability to act as a nucleophilic catalyst. The compound’s pyridinium rings can interact with various substrates, facilitating chemical reactions by stabilizing transition states and lowering activation energies. The central phosphorus atom plays a crucial role in these interactions, enhancing the compound’s catalytic efficiency.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1’,1’'-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride include other pyridinium salts and phosphorus-containing catalysts. Some examples are:
4-(Dimethylamino)pyridine: A widely used nucleophilic catalyst in organic synthesis.
1-Benzyl-4-(dimethylamino)pyridin-1-ium bromide: Another pyridinium salt with catalytic properties.
1-Decyl-4-(dimethylamino)pyridin-1-ium bromide: Known for its use in oxidation reactions.
The uniqueness of 1,1’,1’'-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride lies in its tri-pyridinium structure, which provides enhanced catalytic activity and stability compared to its counterparts .
Propriétés
Numéro CAS |
139111-72-1 |
|---|---|
Formule moléculaire |
C21H30Cl3N6P |
Poids moléculaire |
503.8 g/mol |
Nom IUPAC |
1-bis[4-(dimethylamino)pyridin-1-ium-1-yl]phosphanyl-N,N-dimethylpyridin-1-ium-4-amine;trichloride |
InChI |
InChI=1S/C21H30N6P.3ClH/c1-22(2)19-7-13-25(14-8-19)28(26-15-9-20(10-16-26)23(3)4)27-17-11-21(12-18-27)24(5)6;;;/h7-18H,1-6H3;3*1H/q+3;;;/p-3 |
Clé InChI |
JLSYPKXENSRSRV-UHFFFAOYSA-K |
SMILES canonique |
CN(C)C1=CC=[N+](C=C1)P([N+]2=CC=C(C=C2)N(C)C)[N+]3=CC=C(C=C3)N(C)C.[Cl-].[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2E)-N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-imine](/img/structure/B14284867.png)

![N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea](/img/structure/B14284873.png)



![2,2'-[(2,4,6-Trimethyl-1,3-phenylene)bis(methyleneazanediyl)]di(ethan-1-ol)](/img/structure/B14284885.png)



